5,6,7,8-Tetrahydropteridin-4-amine

Catalog No.
S14294978
CAS No.
49539-14-2
M.F
C6H9N5
M. Wt
151.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6,7,8-Tetrahydropteridin-4-amine

CAS Number

49539-14-2

Product Name

5,6,7,8-Tetrahydropteridin-4-amine

IUPAC Name

5,6,7,8-tetrahydropteridin-4-amine

Molecular Formula

C6H9N5

Molecular Weight

151.17 g/mol

InChI

InChI=1S/C6H9N5/c7-5-4-6(11-3-10-5)9-2-1-8-4/h3,8H,1-2H2,(H3,7,9,10,11)

InChI Key

BBMKAZOERCFSTG-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=NC=NC(=C2N1)N

5,6,7,8-Tetrahydropteridin-4-amine is a pteridine derivative characterized by its bicyclic structure, which includes a pyrazine and a pyrimidine ring. This compound is notable for its amino group at the 4-position, which contributes to its biological activity. The molecular formula of 5,6,7,8-Tetrahydropteridin-4-amine is C7H10N4C_7H_10N_4, and it has a molecular weight of approximately 150.18 g/mol. It plays a significant role in various biochemical pathways, particularly in the synthesis of neurotransmitters and as a cofactor for several enzymes.

, primarily through its amino and hydroxyl groups. Key reactions include:

  • Formation of Dihydropteroic Acid: It can react with p-aminobenzoic acid and 6-hydroxymethyl-dihydropterin pyrophosphate to yield 7,8-dihydropteroic acid .
  • Enzymatic Reactions: It acts as a cofactor in enzymatic reactions involving phenylalanine hydroxylase and tryptophan hydroxylase, facilitating the hydroxylation of aromatic amino acids .

5,6,7,8-Tetrahydropteridin-4-amine exhibits significant biological activity:

  • Cofactor Role: It serves as a cofactor for enzymes involved in the biosynthesis of neurotransmitters such as serotonin and dopamine. This function is critical for maintaining normal neurological function .
  • Antioxidant Properties: The compound has been shown to possess antioxidant properties that may protect cells from oxidative stress and damage.
  • Potential Therapeutic

The synthesis of 5,6,7,8-Tetrahydropteridin-4-amine can be achieved through various methods:

  • Reduction of Pterin Derivatives: A common synthetic route involves the reduction of pterin derivatives using reducing agents like sodium borohydride under controlled conditions to ensure selectivity.
  • Hydrolysis Reactions: Hydrolysis of certain precursors can yield this compound with high purity and yield .
  • Enzymatic Synthesis: Enzymatic methods may also be employed to synthesize this compound through biocatalysis .

5,6,7,8-Tetrahydropteridin-4-amine has several applications:

  • Pharmaceuticals: It is utilized in drug formulations aimed at treating neurological disorders due to its role in neurotransmitter synthesis.
  • Biochemical Research: The compound is used in studies investigating enzyme mechanisms and metabolic pathways involving pteridines.
  • Nutritional Supplements: Given its biological importance, it may be included in dietary supplements aimed at enhancing cognitive function.

Interaction studies have demonstrated that 5,6,7,8-Tetrahydropteridin-4-amine interacts with various enzymes and receptors:

  • Enzyme Interactions: It has been shown to enhance the activity of nitric oxide synthase and other hydroxylases involved in neurotransmitter metabolism .
  • Receptor Binding: Research indicates that this compound may influence receptor activity related to neurotransmitter signaling pathways.

Several compounds share structural similarities with 5,6,7,8-Tetrahydropteridin-4-amine. Here are notable examples:

Compound NameStructure CharacteristicsUnique Features
2-Amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4-olContains additional methyl groups enhancing solubilityActs as a cofactor for more enzymes due to extra methyl groups
6,7-Dimethyl-5,6,7,8-tetrahydropteridin-2-amineMethyl groups at different positionsExhibits different enzyme interactions compared to 5,6,7,8-Tetrahydropteridin-4-amine
SapropterinA derivative with broader applicationsUsed clinically as a treatment for phenylketonuria

Uniqueness of 5,6,7,8-Tetrahydropteridin-4-amine

The uniqueness of 5,6,7,8-Tetrahydropteridin-4-amine lies in its specific role as a cofactor for critical enzymes involved in neurotransmitter synthesis while exhibiting antioxidant properties. Its structural configuration allows it to participate effectively in biochemical pathways that are essential for maintaining neurological health.

The Gabriel-Isay condensation remains a cornerstone for constructing the pteridine ring system, particularly for synthesizing 5,6,7,8-tetrahydropteridin-4-amine derivatives. This method involves the condensation of 4,5-diaminopyrimidine precursors with 1,2-dicarbonyl compounds, such as methylglyoxal or glyoxylic acid, under controlled acidic or neutral conditions. The reaction proceeds through a stepwise mechanism:

  • Nucleophilic attack: The C5 amine of the pyrimidine ring attacks the more electrophilic carbonyl group (typically an aldehyde), forming an imine intermediate.
  • Ring closure: The C6 amine reacts with the adjacent carbonyl group, leading to pyrazine ring formation.
  • Dehydration: Two water molecules are eliminated, yielding the aromatic pteridine core.

Regioselectivity is highly dependent on reaction conditions. For example, under neutral or weakly acidic conditions, methylglyoxal reacts with 2-phenylpyrimidine-4,5,6-triamine to produce the 7-methyl-substituted pteridinamine as the major product (Scheme 1). In contrast, strongly acidic conditions protonate the C5 amine, shifting selectivity toward the 6-methyl isomer. Microwave-assisted Gabriel-Isay condensations have emerged as a modern optimization, reducing reaction times from hours to minutes while improving yields of 6-substituted derivatives (Table 1).

Table 1: Regioselectivity in Gabriel-Isay Condensation of Methylglyoxal with Pyrimidine Diamines

ConditionsMajor ProductYield (%)Regioselectivity (6:7)
Neutral (H2O)7-methyl651:2.5
Acidic (HCl)6-methyl722.3:1
Microwave (120°C)6-methyl854:1

Solid-phase synthesis variants immobilize pyrimidine intermediates on polystyrene resins, enabling facile purification and cyclization. For instance, functionalized pyrimidines bound to Wang resin undergo cyclization with diketones, followed by trifluoroacetic acid cleavage to release 5,6,7,8-tetrahydropteridin-4-amine derivatives in >90% purity.

Timmis Reaction Mechanisms for Regioselective Functionalization

The Timmis reaction offers unparalleled regioselectivity in pteridine functionalization by exploiting the reactivity of 5-nitroso-6-aminopyrimidine intermediates. This method involves two critical steps:

  • Condensation: The C6 amine reacts with an active methylene compound (e.g., acetylacetone or ethyl cyanoacetate) to form a Schiff base.
  • Cyclization: The nitroso group undergoes reduction or oxidative cyclization, closing the pyrazine ring.

Pachter’s modifications demonstrate how reaction conditions dictate product profiles. For example, treating 5-nitroso-2,4-diaminopyrimidine with ethyl acetoacetate in potassium acetate yields 8-methyl-5,6,7,8-tetrahydropteridin-4-amine, whereas cyanide-mediated conditions produce 8-cyano derivatives (Scheme 2). Intramolecular Diels-Alder reactions further expand the scope, as shown by Xu et al., who synthesized bicyclic pteridinamines via oxadiazinone intermediates.

Mechanistic Insight: The nitroso group’s dual role as an oxidizing agent and cyclization director ensures precise control over substitution patterns. Kinetic studies reveal that electron-donating groups on the active methylene component accelerate cyclization by stabilizing transition states through resonance.

Polonovski-Boon Cyclization Strategies for Reduced Pteridinamine Systems

Polonovski-Boon cyclization excels in constructing dihydro- and tetrahydropteridinamine systems through nitro-to-amine reduction pathways. The reaction begins with 6-chloro-5-nitropyrimidine, which reacts with α-amino ketones or esters via nucleophilic aromatic substitution (Scheme 3). Key advantages include:

  • Regiospecificity: The nitro group’s electron-withdrawing effect directs substitution exclusively at the C6 position.
  • Redox flexibility: Subsequent hydrogenation or chemical reduction (e.g., Zn/HOAc) converts nitro groups to amines while saturating the pyrazine ring.

A notable application is the synthesis of tetrahydrobiopterin analogs. Treating 6-chloro-5-nitropyrimidine with L-erythrulose followed by catalytic hydrogenation yields (6R)-5,6,7,8-tetrahydrobiopterin in 78% enantiomeric excess.

Table 2: Substrate Scope in Polonovski-Boon Cyclization

α-Amino Carbonyl CompoundProductYield (%)
Glycine ethyl ester6-Amino-5,7-dihydropteridin-4-amine68
Alanine ketone6-Isopropyl-5,8-dihydropteridin-4-amine72
Phenylglycine methyl ester6-Benzyl-5,6,7,8-tetrahydropteridin-4-amine65

Catalytic Hydrogenation Techniques for Tetrahydropteridinamine Production

Catalytic hydrogenation provides the most direct route to 5,6,7,8-tetrahydropteridin-4-amine from aromatic precursors. Palladium on carbon (Pd/C) and Raney nickel are preferred catalysts, operating under mild hydrogen pressures (1–3 atm) to saturate the pyrazine ring without over-reducing functional groups.

Optimization Parameters:

  • Temperature: 25–50°C balances reaction rate and selectivity.
  • Solvent: Methanol or ethanol enhances catalyst activity by solubilizing H2.
  • Additives: Triethylamine minimizes dehalogenation in halogenated precursors.

A case study illustrates hydrogenating 7-methylpteridin-4-amine over 10% Pd/C at 30°C, achieving full conversion to 7-methyl-5,6,7,8-tetrahydropteridin-4-amine within 4 hours (TOF = 12 h⁻¹). Deuterium labeling studies confirm syn-addition of hydrogen across the C5–C6 and C7–C8 double bonds, preserving stereochemistry in chiral derivatives.

Comparative Analysis:

CatalystPressure (atm)Time (h)Yield (%)
Pd/C2495
Raney Ni3688
PtO21875

5,6,7,8-Tetrahydropteridin-4-amine represents a critical pteridine derivative that participates in essential biochemical transformations through well-characterized biosynthetic pathways . The compound's structural framework consists of a bicyclic pteridine ring system featuring a pyrazine ring fused to a pyrimidine ring, with specific amino group positioning at the 4-position that contributes significantly to its biological activity . The molecular formula C₆H₉N₅O corresponds to a molecular weight of approximately 167.17 grams per mole, establishing its classification within the broader family of unconjugated pterins [2].

The biosynthetic networks governing 5,6,7,8-tetrahydropteridin-4-amine production involve three primary enzymatic pathways: de novo synthesis, salvage pathway activation, and regeneration mechanisms [3] [4]. These interconnected metabolic routes ensure continuous availability of this essential cofactor through carefully regulated enzymatic transformations that respond to cellular demands and metabolic conditions [5].

GTP Cyclohydrolase I-Mediated De Novo Biosynthesis

GTP Cyclohydrolase I represents the rate-limiting enzyme in the de novo biosynthetic pathway for 5,6,7,8-tetrahydropteridin-4-amine production, catalyzing the initial conversion of guanosine triphosphate to 7,8-dihydroneopterin triphosphate [3] [6]. This pivotal enzymatic reaction requires no additional cofactors and proceeds through a complex mechanism involving ring-opening of the guanine base, sugar rearrangement, and formation of the characteristic pteridine ring system [6].

The enzyme exhibits a decameric quaternary structure that undergoes sophisticated regulatory control through interaction with GTP Cyclohydrolase I Feedback Regulatory Protein [7] [8]. Under basal conditions, the enzyme demonstrates kinetic parameters with a Km value for guanosine triphosphate ranging from 50 to 100 micromolar, reflecting its high substrate affinity [8]. Regulatory mechanisms involve negative feedback inhibition mediated by the end-product tetrahydrobiopterin through GTP Cyclohydrolase I Feedback Regulatory Protein binding, which maintains cellular pteridine levels within physiologically appropriate ranges [7].

Phosphorylation at serine residue 81 in human GTP Cyclohydrolase I provides an additional regulatory mechanism that significantly enhances enzyme activity [7]. The phospho-mimetic mutant demonstrates increased enzymatic activity, reduced binding affinity to GTP Cyclohydrolase I Feedback Regulatory Protein, and resistance to feedback inhibition compared to wild-type enzyme variants [7]. This phosphorylation-dependent regulation allows for dynamic modulation of tetrahydropteridin biosynthesis in response to cellular signaling pathways and metabolic demands [7].

The N-terminal peptide region of mammalian GTP Cyclohydrolase I functions as an autoinhibitory control element that contributes to enzyme regulation [8] [9]. Truncation mutants lacking 45 N-terminal amino acids exhibit constitutively elevated activity levels and demonstrate phenocopying of GTP Cyclohydrolase I Feedback Regulatory Protein-stimulated enzyme characteristics in the absence of regulatory protein binding [8]. This autoinhibitory mechanism provides an intrinsic control system that modulates enzyme activity independently of feedback regulatory protein interactions [9].

EnzymeEC NumberFunctionCofactor RequirementsPathway Role
GTP Cyclohydrolase IEC 3.5.4.16Conversion of GTP to 7,8-dihydroneopterin triphosphateNone requiredDe novo biosynthesis (rate-limiting)
6-Pyruvoyl-Tetrahydropterin SynthaseEC 4.6.1.10Transformation of dihydroneopterin triphosphate to 6-pyruvoyl-tetrahydropterinZn²⁺, Mg²⁺De novo biosynthesis
Sepiapterin ReductaseEC 1.1.1.153Reduction of 6-pyruvoyl-tetrahydropterin to tetrahydrobiopterinNADPHDe novo and salvage pathways
Pterin-4a-Carbinolamine DehydrataseEC 4.2.1.96Dehydration of 4a-carbinolamine intermediatesNone requiredRegeneration pathway
Dihydropteridine ReductaseEC 1.6.99.7Reduction of quinonoid dihydrobiopterin to tetrahydrobiopterinNADH/NADPHRegeneration pathway

6-Pyruvoyl-Tetrahydropterin Synthase Catalyzed Transformations

6-Pyruvoyl-Tetrahydropterin Synthase catalyzes the second enzymatic step in tetrahydropteridin biosynthesis, converting 7,8-dihydroneopterin triphosphate to 6-pyruvoyl-tetrahydropterin through a zinc-dependent mechanism [10] [11]. The enzyme exhibits a homohexameric structure with an approximate molecular weight of 90 kilodaltons, forming a distinctive 12-stranded beta-barrel architecture through monomer association [12] [13].

The catalytic mechanism involves multiple coordinated transformations including triphosphate elimination, stereospecific reduction of the N5-C6 double bond, and oxidation of both side-chain hydroxyl groups [11]. The active site architecture features a 12-angstrom deep cavity located at the interface of three monomers, with the zinc binding site positioned centrally within this catalytic environment [12]. The zinc ion coordinates with three histidine residues and plays crucial roles in substrate positioning, carbon-oxygen bond polarization, and prevention of C1'-C2' substrate side-chain bond cleavage [11] [12].

Kinetic analysis reveals that 6-Pyruvoyl-Tetrahydropterin Synthase demonstrates Km values ranging from 10 to 20 micromolar for dihydroneopterin triphosphate, indicating high substrate affinity [14]. The enzyme exhibits significant regulatory responsiveness to inflammatory cytokines, with interferon-gamma, tumor necrosis factor-alpha, and interleukin-1 treatment resulting in up to 3-fold increases in specific enzyme activity [14]. This cytokine-dependent regulation occurs through enhanced messenger ribonucleic acid expression, with GTP Cyclohydrolase I showing 64-fold increases and 6-Pyruvoyl-Tetrahydropterin Synthase demonstrating 10-fold enhancement in transcript abundance [14].

The enzymatic reaction proceeds through formation of an intersubunit catalytic triad composed of cysteine, histidine, and aspartate residues from neighboring monomers [12] [13]. This catalytic triad functions as a proton relay system facilitating proton abstraction from substrate and reaction intermediates during the transformation process [12]. The stereospecificity of the catalyzed reaction appears to be controlled by glutamate residue 133, which represents a key determinant for the stereochemical outcome of the enzymatic conversion [12].

EnzymeKm Value (μM)Vmax EnhancementRegulatory MechanismQuaternary Structure
GTP Cyclohydrolase I50-100 (GTP)20% increase with GFRP bindingFeedback inhibition by tetrahydrobiopterin via GFRPDecameric complex
6-Pyruvoyl-Tetrahydropterin Synthase10-20 (dihydroneopterin triphosphate)3-fold increase with cytokine treatmentCytokine-dependent upregulationHomohexameric (90 kDa)
Sepiapterin Reductase5-15 (sepiapterin)Variable with NADPH availabilityProduct inhibition by N-acetyl-serotoninHomodimeric

Sepiapterin Reductase in Salvage Pathway Activation

Sepiapterin Reductase functions as a critical enzyme in both de novo biosynthesis and salvage pathway activation for 5,6,7,8-tetrahydropteridin-4-amine production [15] [16]. The enzyme catalyzes the final reduction step in de novo synthesis, converting 6-pyruvoyl-tetrahydropterin to tetrahydrobiopterin through NADPH-dependent mechanisms [15] [16]. Additionally, Sepiapterin Reductase participates in salvage pathway activation by reducing sepiapterin to dihydrobiopterin, which subsequently undergoes further reduction to generate the active tetrahydropteridin cofactor [15].

The enzyme exhibits a homodimeric quaternary structure with each subunit containing a single-domain alpha-beta fold characterized by a central four-helix bundle connecting two seven-stranded parallel beta-sheets [16]. The catalytic mechanism involves NADPH-dependent proton transfer from tyrosine residue 171 to substrate carbonyl functions at the C1' and C2' positions, accompanied by stereospecific side-chain isomerization [16]. The active site architecture includes a specific aspartate anchor at position 258 that positions pterin substrates optimally for catalytic transformation [16].

Kinetic parameters for Sepiapterin Reductase demonstrate Km values ranging from 5 to 15 micromolar for sepiapterin substrates, indicating high enzyme-substrate affinity [15]. The enzyme exhibits significant regulatory control through product inhibition mechanisms, with N-acetyl-serotonin functioning as a potent competitive inhibitor that modulates both reductase and isomerase activities [16]. This inhibitory mechanism provides a sophisticated feedback regulatory system linking indoleamine and pteridine metabolism pathways [16].

Recent investigations have identified additional enzymatic activities associated with Sepiapterin Reductase, including lactoyl-tetrahydrobiopterin isomerase activity that converts 1'-hydroxy-2'-oxopropyl-tetrahydrobiopterin to 1'-oxo-2'-hydroxypropyl-tetrahydrobiopterin independently of NADPH cofactor requirements [15]. This isomerase function expands the enzymatic repertoire of Sepiapterin Reductase and demonstrates the multifunctional nature of this key biosynthetic enzyme [15].

Salvage pathway activation through Sepiapterin Reductase provides an alternative route for tetrahydropteridin production when de novo biosynthesis becomes limiting [15] [17]. The salvage pathway utilizes previously formed metabolic intermediates, particularly sepiapterin and 6-pyruvoyl-tetrahydropterin derivatives, to maintain adequate cofactor levels under conditions of metabolic stress or enzymatic deficiency [15]. This pathway redundancy ensures continuous availability of essential tetrahydropteridin cofactors for critical biochemical processes [17].

Intersection with Tetrahydrobiopterin Metabolic Networks

The biosynthetic pathways for 5,6,7,8-tetrahydropteridin-4-amine intersect extensively with tetrahydrobiopterin metabolic networks through shared enzymatic machinery, common intermediates, and coordinated regulatory mechanisms [18] [4]. These metabolic intersections create integrated networks that coordinate pteridine cofactor availability with cellular demands for aromatic amino acid hydroxylation, nitric oxide synthesis, and neurotransmitter production [18] [19].

The de novo biosynthetic pathway produces tetrahydrobiopterin as the primary end product, with 5,6,7,8-tetrahydropteridin-4-amine serving as a structurally related intermediate that shares common enzymatic transformations [4] [5]. Both compounds utilize identical biosynthetic enzymes including GTP Cyclohydrolase I, 6-Pyruvoyl-Tetrahydropterin Synthase, and Sepiapterin Reductase, creating metabolic interdependence that coordinates production of multiple pteridine cofactors [5].

Regeneration pathways provide additional network intersections through shared recycling enzymes including Pterin-4a-Carbinolamine Dehydratase and Dihydropteridine Reductase [3] [4]. These enzymes process oxidized pteridine intermediates generated during cofactor utilization, converting quinonoid dihydrobiopterin back to active tetrahydropteridin forms through NADH or NADPH-dependent reduction mechanisms [3]. The regeneration pathway efficiency directly impacts cofactor availability and influences the balance between de novo synthesis and recycling processes [4].

Metabolic network regulation occurs through multiple interconnected control mechanisms including feedback inhibition, allosteric modulation, and transcriptional control [7] [5]. GTP Cyclohydrolase I Feedback Regulatory Protein serves as a central regulatory hub that responds to tetrahydrobiopterin levels and modulates enzyme activity through complex formation and allosteric effects [7]. This regulatory system coordinates pteridine production with cellular demands and prevents excessive accumulation of cofactor intermediates [7].

The intersection with aromatic amino acid hydroxylase systems creates additional metabolic network connections through shared cofactor utilization [19] [20]. Phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase all require tetrahydropteridin cofactors for catalytic activity, creating competitive demands that influence biosynthetic pathway regulation [19] [20]. These hydroxylase systems contribute to cofactor recycling through generation of 4a-carbinolamine intermediates that enter regeneration pathways [20].

CompoundMolecular FormulaMolecular Weight (g/mol)StabilityPathway Position
Guanosine TriphosphateC₁₀H₁₆N₅O₁₄P₃523.18Stable in physiological conditionsInitial substrate
7,8-Dihydroneopterin TriphosphateC₉H₁₆N₅O₁₃P₃495.17Intermediate stabilityFirst intermediate
6-Pyruvoyl-TetrahydropterinC₉H₁₁N₅O₄253.21Moderately stableSecond intermediate
5,6,7,8-TetrahydrobiopterinC₉H₁₅N₅O₃241.25Oxygen-sensitiveFinal product
Quinonoid DihydrobiopterinC₉H₁₁N₅O₃237.22Highly unstableRecycling intermediate

Nitric oxide synthase coupling represents another critical network intersection where tetrahydropteridin availability directly influences enzymatic coupling and product formation [3] [18]. Insufficient cofactor levels result in nitric oxide synthase uncoupling, leading to superoxide production rather than nitric oxide generation [18]. This coupling requirement creates metabolic pressure for adequate pteridine cofactor maintenance and influences cellular redox balance [18].

The metabolic networks exhibit tissue-specific expression patterns and regulatory characteristics that reflect local demands for pteridine cofactors [14] [20]. Endothelial cells demonstrate particularly robust responses to inflammatory cytokines with dramatic increases in both GTP Cyclohydrolase I and 6-Pyruvoyl-Tetrahydropterin Synthase expression [14]. Neural tissues exhibit specialized regulatory patterns that coordinate pteridine metabolism with neurotransmitter synthesis requirements [20].

Metabolic NetworkKey Intersection PointsRegulatory MechanismsClinical Significance
Tetrahydrobiopterin BiosynthesisGTP cyclohydrolase I regulationGFRP-mediated feedback controlHyperphenylalaninemia disorders
Aromatic Amino Acid HydroxylationTetrahydrobiopterin cofactor utilizationCofactor availability limitationMetabolic dysfunction
Nitric Oxide SynthesisEndothelial nitric oxide synthase couplingOxidative stress sensitivityCardiovascular disease
Neurotransmitter SynthesisTyrosine and tryptophan hydroxylase activityTissue-specific expression patternsNeurological disorders
Folate MetabolismShared pterin precursor pathwaysCompartmentalization differencesMegaloblastic anemia

5,6,7,8-Tetrahydropteridin-4-amine plays a crucial role in the allosteric regulation of phenylalanine hydroxylase complexes through sophisticated molecular mechanisms that control enzymatic activity and substrate specificity. The regulatory properties of tetrahydrobiopterin, the naturally occurring form of this pterin cofactor, demonstrate complex interactions with phenylalanine hydroxylase that involve multiple binding sites and conformational changes [1] [2] [3].

The allosteric regulation mechanism operates through three primary pathways: substrate activation by phenylalanine, cofactor inhibition by tetrahydrobiopterin, and phosphorylation-dependent modulation at serine-16 [1] [4]. Tetrahydrobiopterin binding to phenylalanine hydroxylase results in negative regulation through the formation of stabilizing hydrogen bonds between the dihydroxypropyl side chain and the carbonyl oxygen of serine-23 in the autoregulatory sequence [5]. This interaction maintains the enzyme in a precatalytic state with reduced activity until phenylalanine binding triggers conformational changes that displace the cofactor and activate the enzyme [2] [6].

Crystal structures of full-length human phenylalanine hydroxylase complexed with tetrahydrobiopterin reveal two distinct tetramer conformations within the same crystal structure, depending on active site occupation by the cofactor [2] [6]. The tetrahydrobiopterin-bound state demonstrates a polar and salt-bridge interaction network that links the three domains of phenylalanine hydroxylase, explaining the stability conferred by cofactor binding [2]. This structural arrangement maintains the enzyme in a physiologically relevant precatalytic state at low phenylalanine concentrations, with the cofactor positioned far from the catalytic iron center [2].

The molecular mechanism of allosteric activation involves substrate-induced displacement of tetrahydrobiopterin by approximately 2.6 Ångström toward the iron center and glutamate-286 [2] [5]. This displacement causes loss of stabilizing hydrogen bonds present in the binary complex, completely reversing the negative modulatory effects of the pterin cofactor [5]. The conformational changes are accompanied by movement of tyrosine-138 into the active site, which forms transient hydrogen bonds with the cofactor and facilitates its transition from the precatalytic to the catalytic position [2].

Phosphorylation at serine-16 by cyclic adenosine monophosphate-dependent protein kinase provides an additional regulatory mechanism that significantly lowers the phenylalanine concentration required for activation [1] [4]. This post-translational modification enhances the sensitivity of the enzyme to substrate binding while maintaining the fundamental allosteric properties. The phosphorylation effect demonstrates cooperative interactions between different regulatory mechanisms, creating a sophisticated control system that responds to cellular metabolic demands [1].

Regulatory MechanismKm Value (μM)Activation EffectMolecular MechanismStructural Change
Tetrahydrobiopterin InhibitionN/ANegative regulationHydrogen bonding with autoregulatory sequenceStabilization of inhibited conformation
Phenylalanine Activation50-100Positive regulationAllosteric site bindingDomain rearrangement
Serine-16 PhosphorylationN/AEnhanced sensitivityProtein kinase modificationEnhanced phenylalanine affinity
Tetrahydrobiopterin-Phenylalanine InteractionVariableCooperative bindingCompetitive binding dynamicsAltered binding stoichiometry
Cofactor DisplacementN/AConformational change2.6 Å displacement toward ironLoss of stabilizing interactions

Molecular Chaperoning Effects on Enzyme Tetramer Stabilization

The molecular chaperoning effects of 5,6,7,8-tetrahydropteridin-4-amine on enzyme tetramer stabilization represent a critical aspect of protein homeostasis and enzymatic function regulation. Tetrahydrobiopterin binding provides significant stabilization to phenylalanine hydroxylase tetramers through multiple molecular mechanisms that enhance protein structural integrity and catalytic competence [2] [7] [8].

Human phenylalanine hydroxylase exhibits highly dynamic conformational behavior in the absence of tetrahydrobiopterin, as demonstrated by cryo-electron microscopy studies that reveal flexible tetramer arrangements [2]. The binding of tetrahydrobiopterin induces dramatic stabilization through the formation of an extensive polar and salt-bridge interaction network that connects the regulatory, catalytic, and oligomerization domains [2]. This cofactor-induced stabilization maintains the enzyme in a precatalytic state that is both structurally stable and catalytically competent [2] [7].

The chaperoning effect extends beyond simple structural stabilization to include protection of the enzyme against degradation and misfolding. Tetrahydrobiopterin binding contributes to maintaining the in vivo half-life of phenylalanine hydroxylase, as supported by decreased steady-state enzyme levels observed in cells and liver tissues under conditions of cofactor depletion [2] [8]. This protective effect is particularly important given that many disease-associated mutations in phenylalanine hydroxylase cause protein instability and loss of function through misfolding [2].

Comparative analysis between rat and human phenylalanine hydroxylase reveals that human enzyme demonstrates increased dynamic behavior and enhanced susceptibility to mutation-induced instability [2] [9]. The human enzyme exhibits amino acid substitutions that enhance flexibility compared to the rat enzyme, which may contribute to increased predisposition to phenylketonuria-associated mutations [2]. Tetrahydrobiopterin binding provides critical stabilization that compensates for this inherent instability in the human enzyme [2].

The molecular basis of tetramer stabilization involves specific interactions between tetrahydrobiopterin and multiple protein domains. The cofactor forms hydrogen bonds with the amino-terminal autoregulatory tail and establishes contacts with residues in the catalytic domain [2] [5]. These interactions create a network of stabilizing forces that maintain proper quaternary structure and prevent dissociation of the tetrameric complex under physiological conditions [2].

The chaperoning effect demonstrates specificity for the natural cofactor configuration, as synthetic analogs and modified pterins show altered stabilization properties. The 4-amino analog of tetrahydrobiopterin, while binding to the enzyme in a manner similar to the natural cofactor, exhibits different stabilization effects and can act as an inhibitor rather than a stabilizer [10]. This specificity underscores the importance of the precise molecular structure of 5,6,7,8-tetrahydropteridin-4-amine in providing optimal chaperoning effects [10].

Protein SystemTetramer Stability Without BH4Tetramer Stability With BH4Stabilization MechanismConformational ChangeBinding Affinity Enhancement
Human Phenylalanine HydroxylaseHighly dynamicSignificantly stabilizedPolar and salt-bridge networkTwo distinct tetramer conformationsPrecatalytic state maintenance
Rat Phenylalanine HydroxylaseModerately stableEnhanced stabilityInterdomain interactionsReduced flexibilitySubstrate binding improvement
Tryptophan HydroxylaseDynamicStabilizedCofactor bindingActive site organizationCofactor retention
Tyrosine HydroxylaseModerately stableEnhanced stabilityConformational rigidityDomain alignmentCatalytic efficiency
Nitric Oxide SynthaseDimer-dependentDimer stabilizationAllosteric stabilizationSubunit associationElectron transfer optimization

Quantum Chemical Analysis of Cofactor-Protein Binding Motifs

Quantum chemical analysis of 5,6,7,8-tetrahydropteridin-4-amine binding motifs provides fundamental insights into the electronic structure and molecular interactions that govern cofactor-protein recognition and catalytic function. Computational studies employing density functional theory and ab initio methods have elucidated the electronic properties and binding energetics of pterin-protein complexes [11] [12] [13] [10].

The direct coordination of the pterin cofactor carbonyl group to the iron center represents a critical binding motif that enables efficient electron transfer during catalytic cycles. Quantum chemical calculations predict a 14 kilocalorie per mole reduction in oxygen activation barrier due to direct pterin-iron coordination, as this interaction provides an orbital pathway for electron transfer from the cofactor to the metal center [3] [14]. The molecular orbital analysis reveals that the carbonyl functional group coordination is essential for the biological function of pterin-dependent hydroxylases [3].

Electronic structure calculations for tetrahydropteridin derivatives reveal dramatic differences in charge distribution and molecular properties between different pterin analogs. Ab initio quantum chemical computations using the Hartree-Fock method with 6-31G** basis set after geometry optimization demonstrate significant variations in electronic properties between the lumazine system, normal pterin system, and 4-amino analog [10]. These computational results are compatible with experimental observations that structural differences between tetrahydrobiopterin and its 4-amino analog result in distinct effects on enzymatic activity [10].

The quantum chemical analysis of pterin-molybdenum complexes demonstrates the importance of pyran ring formation in modulating electronic communication between pterin and dithiolene ligands. Density functional theory calculations reveal that pyran ring closure enforces coplanarity between the dithiolene chelate and pterin, enhancing electronic coupling and affecting the redox properties of the molybdenum center [12]. The analysis shows that sulfur character in pterin-based molecular orbitals is small but critical for electron transfer processes [12].

Time-dependent density functional theory computations provide detailed descriptions of electronic transitions and oscillator strengths in pterin-metal complexes. The calculations support the assignment of low-energy electronic transitions to pterin-based orbitals, with metal-ligand charge transfer transitions occurring at higher energies [12]. These computational results correlate well with experimental spectroscopic observations and provide mechanistic insights into electron transfer processes [12].

The quantum chemical investigation of cofactor-protein binding motifs extends to hydrogen bonding networks and electrostatic interactions that stabilize the pterin cofactor in enzymatic active sites. Ab initio calculations reveal that hydrogen bonding contributes approximately 12.3 kilocalories per mole to the stabilization of pterin-protein complexes, with specific interactions involving the amino group at the 4-position and hydroxyl groups in the side chain [15] [16]. These electrostatic interactions are crucial for maintaining proper cofactor orientation and enabling efficient catalysis [15].

Binding MotifQuantum MethodBinding Energy (kcal/mol)Electron Transfer PathwayStabilization FactorOxidation State Change
Pterin-Iron CoordinationDFT B3LYP/6-31G**14.0Orbital overlap mechanismMetal coordinationFe(II) to Fe(IV)
Dithiolene-Molybdenum ComplexTDDFT Calculations47.5Charge transfer complexCovalent bondingMo(IV) to Mo(VI)
Pyranopterin Ring SystemHartree-Fock 6-31G**56.4π-system interactionRing planarityPterin oxidation
Tetrahydropteridin Carbonyl GroupMolecular Orbital Analysis21.0Direct coordinationCarbonyl coordinationRadical formation
Hydrogen Bond NetworkAb Initio Calculations12.3Proton relay systemElectrostatic interactionsProton transfer

Oxidative Byproduct Formation in Catalytic Cycles

The formation of oxidative byproducts during catalytic cycles involving 5,6,7,8-tetrahydropteridin-4-amine represents a critical aspect of pterin cofactor metabolism and enzymatic regulation. Different enzymatic systems produce distinct oxidation products through specific mechanisms that reflect the unique chemical environments and reaction requirements of each catalytic pathway [17] [18] [19] [20].

In phenylalanine hydroxylase catalysis, tetrahydrobiopterin undergoes oxidation to tetrahydrobiopterin-4a-carbinolamine during the hydroxylation reaction. This primary oxidation product subsequently loses water to form quinonoid dihydrobiopterin, which is then reduced by dihydropteridine reductase to regenerate the active cofactor [17] [21]. The formation of these oxidative intermediates is essential for the catalytic mechanism, as the pterin cofactor must donate electrons to support the iron-mediated oxygen activation process [17].

Nitric oxide synthase represents a unique case where tetrahydrobiopterin undergoes one-electron oxidation to form the trihydrobiopterin radical cation during arginine hydroxylation. This radical species is subsequently reduced by electron transfer from the nitric oxide synthase flavin domain in a calmodulin-dependent process [19]. The reduction occurs at a rate of approximately 1.3 inverse seconds at 10 degrees Celsius, which is fast enough to prevent irreversible oxidation of the bound pterin radical [19]. This rapid reduction is essential for maintaining pterin redox cycling and enabling stoichiometric nitric oxide production [19].

The autoxidation of tetrahydrobiopterin in the presence of molecular oxygen represents a significant source of oxidative byproducts that can contribute to cellular oxidative stress. This process involves the formation of superoxide radicals, which have been unequivocally demonstrated through electron paramagnetic resonance spectroscopy and lucigenin luminescence assays [18]. The autoxidation mechanism involves direct reaction between tetrahydrobiopterin and oxygen to generate superoxide, which then rapidly reacts with additional tetrahydrobiopterin molecules in a chain reaction process [18].

Peroxynitrite-mediated oxidation of tetrahydrobiopterin represents another important pathway for oxidative byproduct formation. Peroxynitrite oxidizes tetrahydrobiopterin to the trihydrobiopterin radical and subsequently to dihydrobiopterin with a rate constant of approximately 6 × 10³ inverse molar inverse seconds [17]. This reaction is several-fold faster than peroxynitrite reactions with other antioxidants such as ascorbate and glutathione, making tetrahydrobiopterin a preferred target for peroxynitrite-mediated oxidation [17].

The oxidative byproducts formed during catalytic cycles can have significant physiological consequences. Dihydrobiopterin lacks cofactor activity but can compete with tetrahydrobiopterin for binding to nitric oxide synthase, leading to enzyme uncoupling and superoxide production instead of nitric oxide synthesis [17]. This uncoupling phenomenon is associated with endothelial dysfunction and cardiovascular disease, highlighting the importance of maintaining proper pterin redox balance [17].

The regeneration of active tetrahydrobiopterin from oxidative byproducts involves multiple enzymatic pathways. Dihydrofolate reductase can reduce dihydrobiopterin to regenerate tetrahydrobiopterin, providing a salvage pathway that maintains cofactor bioavailability under oxidative stress conditions [17]. Sepiapterin reductase participates in both de novo synthesis and salvage pathways, catalyzing the reduction of various pterin intermediates to maintain cellular tetrahydrobiopterin levels [17].

Catalytic SystemPrimary Oxidation ProductSecondary ProductsRegeneration MechanismRate Constant (s⁻¹)Byproduct Toxicity
Phenylalanine HydroxylaseTetrahydrobiopterin-4a-carbinolamineQuinonoid dihydrobiopterinDihydropteridine reductase0.1-1.0Minimal
Nitric Oxide SynthaseTrihydrobiopterin radical (BH3- H+)Dihydrobiopterin (BH2)Flavin-mediated reduction1.3Moderate (peroxynitrite)
Tryptophan HydroxylaseQuinonoid dihydrobiopterinBiopterinSepiapterin reductase0.5-2.0Low
Tyrosine HydroxylaseQuinonoid dihydrobiopterinBiopterinDihydrofolate reductase0.8-1.5Low
Autoxidation ProcessDihydrobiopterin (BH2)Biopterin + SuperoxideAscorbate reduction0.2High (superoxide)

XLogP3

-0.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

151.08579531 g/mol

Monoisotopic Mass

151.08579531 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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